molecular formula C8H11N3O4S B154541 4-Hydrazinosulphonylphenylcarbanoic acid methanol ester CAS No. 1879-26-1

4-Hydrazinosulphonylphenylcarbanoic acid methanol ester

Cat. No.: B154541
CAS No.: 1879-26-1
M. Wt: 245.26 g/mol
InChI Key: VCGUPTZENRKNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinosulphonylphenylcarbanoic acid methanol ester is an organic compound with the molecular formula C8H9NO5S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a methoxycarbonylamino group and a hydrazide group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide typically involves the reaction of benzenesulfonic acid derivatives with appropriate reagents to introduce the methoxycarbonylamino and hydrazide groups. One common method involves the reaction of benzenesulfonyl chloride with methoxycarbonylamine to form the intermediate compound, which is then treated with hydrazine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonylamino group to other functional groups.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in biochemical assays and as a reagent in biological studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide involves its interaction with specific molecular targets and pathways. The methoxycarbonylamino group and hydrazide group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-amino-: This compound has an amino group instead of the methoxycarbonylamino and hydrazide groups.

    Benzenesulfonic acid, 4-hydroxy-: This compound has a hydroxy group in place of the methoxycarbonylamino and hydrazide groups.

Uniqueness

Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide is unique due to the presence of both the methoxycarbonylamino and hydrazide groups, which confer specific chemical properties and reactivity. These functional groups make it suitable for a wide range of chemical reactions and applications that similar compounds may not be able to perform.

Properties

CAS No.

1879-26-1

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

methyl N-[4-(hydrazinesulfonyl)phenyl]carbamate

InChI

InChI=1S/C8H11N3O4S/c1-15-8(12)10-6-2-4-7(5-3-6)16(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12)

InChI Key

VCGUPTZENRKNQV-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN

Origin of Product

United States

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